phenyl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
Phenyl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is a chemical compound that belongs to the class of pyrazoline derivatives Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. One common method is the reaction of chalcones with hydrazine derivatives in the presence of a catalyst such as vitamin B1. The reaction is carried out under mild conditions, often at room temperature, and yields the desired pyrazoline derivative in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, green chemistry principles, such as the use of metal-free catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Phenyl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Pyrazole derivatives with various substituents.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Phenyl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of phenyl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antibacterial activity could be due to inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 3-(1-acetyl-5-substituted phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone
Uniqueness
Phenyl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15N3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-phenyl-2-(5-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile |
InChI |
InChI=1S/C17H15N3/c18-13-17(15-9-5-2-6-10-15)20-12-11-16(19-20)14-7-3-1-4-8-14/h1-10,17H,11-12H2 |
InChI Key |
DNDBKGVUGHXLQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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